molecular formula C12H14N2 B13534580 1-(Quinolin-4-yl)propan-2-amine

1-(Quinolin-4-yl)propan-2-amine

Cat. No.: B13534580
M. Wt: 186.25 g/mol
InChI Key: NXOBHVVENUZOTH-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)propan-2-amine is an organic compound that features a quinoline ring attached to a propan-2-amine group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

1-(Quinolin-4-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propan-2-amine group.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated rings.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness: 1-(Quinolin-4-yl)propan-2-amine is unique due to the presence of the propan-2-amine group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and potential interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-quinolin-4-ylpropan-2-amine

InChI

InChI=1S/C12H14N2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3

InChI Key

NXOBHVVENUZOTH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC2=CC=CC=C12)N

Origin of Product

United States

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